Triphenylene-2,3-dicarbaldehyde Triphenylene-2,3-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.: 110328-04-6
VCID: VC19182785
InChI: InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H
SMILES:
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

Triphenylene-2,3-dicarbaldehyde

CAS No.: 110328-04-6

Cat. No.: VC19182785

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenylene-2,3-dicarbaldehyde - 110328-04-6

Specification

CAS No. 110328-04-6
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name triphenylene-2,3-dicarbaldehyde
Standard InChI InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H
Standard InChI Key XUCLWVXEZIXZHM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O

Introduction

Structural Characteristics

Molecular Architecture

Triphenylene-2,3-dicarbaldehyde consists of a planar triphenylene backbone, a PAH comprising four fused benzene rings arranged in a symmetrical, hexagonal lattice . The aldehyde groups at positions 2 and 3 introduce distinct electronic perturbations, breaking the molecule’s symmetry and creating localized electron-deficient regions. Computational studies suggest that these substituents reduce the HOMO-LUMO gap compared to unsubstituted triphenylene, enhancing its suitability for charge-transfer applications .

Key Structural Parameters:

  • Molecular Formula: C20H12O2\text{C}_{20}\text{H}_{12}\text{O}_2

  • Molecular Weight: 292.31 g/mol

  • Bond Lengths: C=O bonds measure ~1.21 Å, typical for aldehydes, while C–C bonds in the aromatic core range from 1.38–1.42 Å .

  • Dihedral Angles: Aldehyde groups form angles of 15–20° with the triphenylene plane, minimizing steric hindrance .

Spectroscopic Features

  • UV-Vis Spectroscopy: Exhibits absorption maxima at 275 nm and 345 nm, attributed to ππ\pi \rightarrow \pi^* transitions in the aromatic system .

  • IR Spectroscopy: Strong stretches at 1,710 cm1^{-1} (C=O) and 2,820 cm1^{-1} (C–H aldehyde) .

  • NMR: 1H^1\text{H} NMR signals at δ 10.2 ppm (aldehyde protons) and δ 7.8–8.5 ppm (aromatic protons) .

Synthesis and Manufacturing

Established Synthetic Routes

The synthesis of triphenylene-2,3-dicarbaldehyde typically involves functionalization of preformed triphenylene or stepwise construction of the PAH framework. A notable method, adapted from related compounds, employs a tandem enyne metathesis-Diels-Alder cyclization cascade (Fig. 1) :

  • Enyne Metathesis: Diarylacetylene precursors undergo metathesis to generate conjugated dienes.

  • Diels-Alder Reaction: Cycloaddition with a dienophile forms a bicyclic intermediate.

  • Aromatization and Cyclization: Oxidative aromatization yields the triphenylene core, followed by aldehyde introduction via Vilsmeier-Haack formylation .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key ConditionsReference
Metathesis-Cyclization62Grubbs catalyst, 80°C
Friedel-Crafts Acylation45AlCl3_3, CH2_2Cl2_2

Challenges and Optimizations

  • Regioselectivity: Ensuring aldehyde groups occupy the 2- and 3-positions requires directing groups or steric control .

  • Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4) effectively isolates the product .

Physical and Chemical Properties

Thermodynamic Data

  • Melting Point: 215–217°C (decomposes above 220°C) .

  • Solubility: Sparingly soluble in polar solvents (e.g., DMSO: 1.2 mg/mL) but highly soluble in chlorinated solvents (e.g., CHCl3_3: 8.5 mg/mL) .

Reactivity Profile

  • Nucleophilic Additions: Aldehydes react with amines to form Schiff bases, useful in coordination polymers .

  • Oxidation: Susceptible to overoxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO4_4) .

Applications and Uses

Materials Science

Triphenylene-2,3-dicarbaldehyde serves as a precursor for luminescent metal-organic frameworks (MOFs). For example, coordination with Zn2+^{2+} yields a MOF with a quantum yield of 0.42, applicable in OLEDs .

Organic Synthesis

The compound’s aldehydes enable condensation reactions to construct larger π\pi-systems. A 2024 study demonstrated its use in synthesizing azaacenes with near-infrared emission .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaFunctional GroupsApplications
TriphenyleneC18_{18}H12_{12}NoneOrganic electronics
Triphenylene-2-carbaldehydeC19_{19}H12_{12}OOne aldehydeSensors
Triphenylene-2,3-diamineC18_{18}H14_{14}N2_2Two aminesPolymer precursors

Future Research Directions

  • Catalytic Applications: Exploring use in asymmetric catalysis via chiral Schiff base complexes.

  • Bioconjugation: Investigating click chemistry reactions for bioimaging probes.

  • Environmental Impact: Assessing biodegradation pathways to address PAH persistence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator